molecular formula C8H15N B137939 6-Methylheptanenitrile CAS No. 138808-37-4

6-Methylheptanenitrile

Cat. No.: B137939
CAS No.: 138808-37-4
M. Wt: 125.21 g/mol
InChI Key: DRHROSXFXTXWKD-UHFFFAOYSA-N
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Description

6-Methylheptanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 6-methylheptan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form this compound. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 6-methylheptanamide. This process involves the use of catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products:

Scientific Research Applications

6-Methylheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylheptanenitrile primarily involves its reactivity as a nitrile. The cyano group (-C≡N) is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, such as hydrolysis, reduction, and substitution. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

6-methylheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(2)6-4-3-5-7-9/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHROSXFXTXWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621875
Record name 6-Methylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138808-37-4
Record name 6-Methylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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